Thz2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

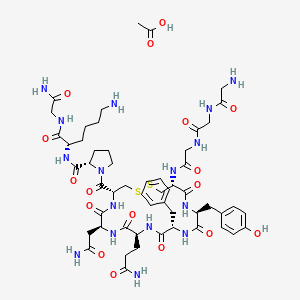

THZ2 是一种有效且选择性的细胞周期蛋白依赖性激酶 7 (CDK7) 抑制剂。细胞周期蛋白依赖性激酶 7 是一种丝氨酸/苏氨酸激酶,在细胞周期和转录的调节中起着至关重要的作用。 This compound 在抑制各种癌细胞的生长方面显示出巨大的潜力,使其成为一种有希望的癌症治疗候选药物 .

作用机制

THZ2 通过共价结合到细胞周期蛋白依赖性激酶 7 的活性位点而发挥作用,从而抑制其激酶活性。细胞周期蛋白依赖性激酶 7 参与 RNA 聚合酶 II C 端结构域的磷酸化,这对于转录起始和延伸至关重要。 通过抑制细胞周期蛋白依赖性激酶 7,this compound 破坏转录活性,导致癌细胞中致癌基因表达的抑制和凋亡的诱导 .

生化分析

Biochemical Properties

Thz2 plays a crucial role in biochemical reactions by inhibiting CDK7, a key enzyme involved in cell cycle regulation and transcription. This compound interacts with various enzymes, proteins, and other biomolecules, including cyclin H and MAT1, which form the CDK-activating kinase (CAK) complex. The inhibition of CDK7 by this compound leads to the suppression of phosphorylation of RNA polymerase II, thereby affecting transcription and cell cycle progression .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells. This compound impacts cell signaling pathways, including the downregulation of β-catenin and snail, which are involved in cell migration and invasion. Additionally, this compound affects gene expression by reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX2), thereby modulating cellular metabolism and inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with CDK7, leading to enzyme inhibition. This compound binds to the ATP-binding pocket of CDK7, preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition results in the suppression of transcription and cell cycle progression. This compound also affects gene expression by modulating the activity of transcription factors and coactivators, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability and maintains its inhibitory activity over extended periods. Degradation of this compound can occur, leading to a reduction in its efficacy. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These effects include sustained inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including weight loss, organ damage, and immune suppression. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to cell cycle regulation and transcription. It interacts with enzymes such as CDK7, cyclin H, and MAT1, which are essential for the formation of the CAK complex. This compound also affects metabolic flux by modulating the activity of transcription factors and coactivators, leading to changes in the levels of metabolites involved in cell proliferation, apoptosis, and inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound accumulates in specific cellular compartments, including the nucleus, where it exerts its inhibitory effects on CDK7. The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it targets CDK7 and other components of the transcription machinery. This compound contains targeting signals and post-translational modifications that direct it to specific compartments or organelles. The localization of this compound within the nucleus is crucial for its activity and function, as it allows for the inhibition of CDK7 and the modulation of transcription and cell cycle progression .

准备方法

合成路线和反应条件

THZ2 可以通过涉及特定化学前体反应的多步过程合成。合成通常包括以下步骤:

核心结构的形成:

功能化: 核心结构通过引入特定取代基来进一步功能化,以增强其对细胞周期蛋白依赖性激酶 7 的抑制活性。

工业生产方法

This compound 的工业生产涉及扩大合成过程,以生产大量化合物。这通常需要优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。 使用自动化合成设备和连续流动反应器可以进一步提高生产过程的效率 .

化学反应分析

反应类型

THZ2 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰 this compound 上的功能基团。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要形成的产物

这些反应形成的主要产物包括具有改变的功能基团的各种 this compound 衍生物。 可以进一步研究这些衍生物的生物活性和潜在的治疗应用 .

科学研究应用

THZ2 具有广泛的科学研究应用,包括:

癌症研究: this compound 通过抑制细胞周期蛋白依赖性激酶 7 显示出强大的抗癌活性,导致癌细胞的细胞周期停滞和凋亡。 .

转录调控: this compound 用于研究细胞周期蛋白依赖性激酶 7 在转录调控中的作用。

药物开发: This compound 作为开发具有改进的效力和选择性的新型细胞周期蛋白依赖性激酶 7 抑制剂的先导化合物.

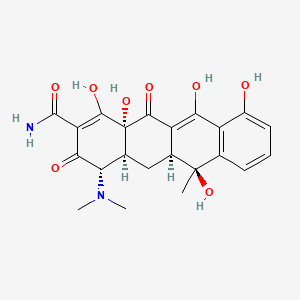

相似化合物的比较

THZ2 属于一类称为细胞周期蛋白依赖性激酶 7 抑制剂的化合物。类似的化合物包括:

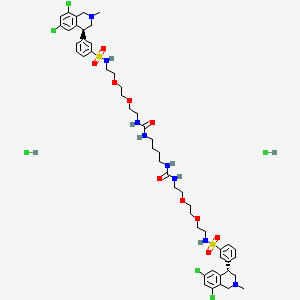

THZ1: 另一种有效的细胞周期蛋白依赖性激酶 7 抑制剂,具有类似的作用机制。

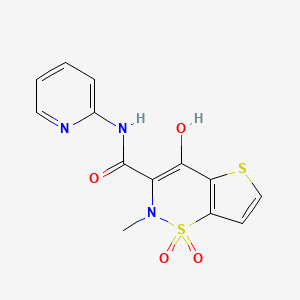

ICEC0942 (CT7001): 一种选择性的细胞周期蛋白依赖性激酶 7 抑制剂,已进入临床试验阶段。

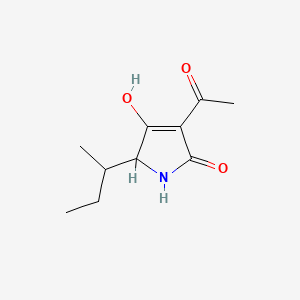

SY-1365: 一种选择性的细胞周期蛋白依赖性激酶 7 抑制剂,在临床前研究中显示出抗癌活性,目前正在临床试验中进行评估.

属性

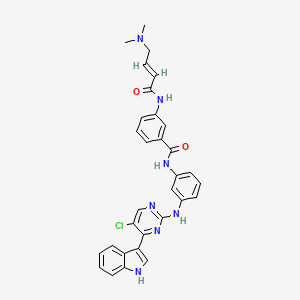

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b14-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONRCZUZCHXWBD-VGOFMYFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604810-84-5 |

Source

|

| Record name | THZ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604810-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。